N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide
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Overview
Description
N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexylamino group, a methyl group, and a propylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide can be achieved through multicomponent reactions such as the Ugi reaction. This reaction involves the condensation of an aldehyde (or ketone), an amine, an isonitrile, and a carboxylic acid to form the desired product . The reaction is typically carried out in a one-pot procedure, which simplifies the synthesis and improves the yield.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid (CAPSO): Used as a buffering agent in biochemistry.
N-cyclohexyl methylone: A novel stimulant and substituted cathinone.
Properties
CAS No. |
94999-82-3 |
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Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide |
InChI |
InChI=1S/C21H32N2O2/c1-4-15-23(21(25)17-11-7-5-8-12-17)19(16(2)3)20(24)22-18-13-9-6-10-14-18/h5,7-8,11-12,16,18-19H,4,6,9-10,13-15H2,1-3H3,(H,22,24) |
InChI Key |
ZWNARWJWWSTYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(C(C)C)C(=O)NC1CCCCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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